molecular formula C13H16ClNO B1319603 Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride CAS No. 231938-20-8

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Cat. No.: B1319603
CAS No.: 231938-20-8
M. Wt: 237.72 g/mol
InChI Key: ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of D-Tryptophan methyl ester, disuccinimidyl carbonate, and diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature, followed by the addition of Spiro[indene-1,4’-piperidine] hydrochloride salt and further stirring overnight. The product is then purified using silica flash column chromatography .

Industrial Production Methods

Industrial production of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3(2H)-one oxides, while reduction can produce spiro[indene-1,4’-piperidin]-3(2H)-one alcohols.

Scientific Research Applications

Chemical Properties and Structure

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is characterized by the following:

  • Molecular Formula : C13H16ClNO
  • Molecular Weight : 237.73 g/mol
  • CAS Number : 231938-20-8

The compound features a spiro carbon that connects an indene moiety with a piperidine ring. This structural configuration is crucial for its biological activity and chemical reactivity.

Chemistry

  • Building Block for Synthesis : Spiro[indene-1,4'-piperidin]-3(2H)-one serves as a foundational component in synthesizing complex spirocyclic compounds. It allows researchers to explore various reaction mechanisms and develop new materials with tailored properties.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form ketones or carboxylic acids.
    • Reduction : Reduction reactions yield alcohols or amines.
    • Substitution : Nucleophilic substitution can introduce diverse functional groups.

Biology

  • Biological Activity : The compound has been identified as a potent selective agonist for the somatostatin receptor subtype 2 (sst2), with an IC50 value of 84 nM. This interaction influences several biochemical pathways related to endocrine and nervous system functions .
  • Anticancer Properties : Research indicates that spiro[indene-1,4'-piperidin]-3(2H)-one exhibits antiproliferative effects against various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Neurokinin Receptor Modulation : Studies have shown its antagonistic effects on neurokinin receptors, indicating possible applications in pain management and inflammation treatment.

Medicine

  • Drug Development : The compound's ability to target specific receptors makes it a candidate for developing drugs aimed at treating conditions related to hormone regulation and neurotransmission .
  • Therapeutic Applications : Its role as an sst2 agonist suggests potential applications in treating disorders such as acromegaly or neuroendocrine tumors by modulating hormone secretion.

Industry

  • Material Science : Spiro[indene-1,4'-piperidin]-3(2H)-one is utilized in synthesizing materials with unique properties, including polymers and catalysts. Its chemical versatility allows for the development of innovative products in various industrial applications .

Synthesis and Characterization

Research has documented various synthetic routes for producing this compound. One notable method involves the reaction of N-Boc protected spiroindanone with methanol and hydrochloric acid under controlled conditions, yielding high purity and yield (97.6%) of the desired product .

Biological Evaluations

Studies have demonstrated that compounds similar to spiro[indene-1,4'-piperidin]-3(2H)-one can effectively modulate receptor activities in vitro and in vivo. For instance, modifications to the core structure have led to compounds maintaining binding affinity while enhancing therapeutic efficacy in animal models .

Mechanism of Action

The mechanism of action of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a somatostatin receptor agonist, it binds to the receptor and mimics the action of natural somatostatin, leading to downstream signaling effects . The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,4’-piperidine] derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.

    Spiro[indene-1,4’-isochromane] derivatives: These compounds have an isochromane moiety instead of a piperidine ring.

Uniqueness

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is unique due to its specific spirocyclic structure and potential biological activities. Its ability to act as a non-peptide agonist for somatostatin receptors sets it apart from other similar compounds .

Biological Activity

Overview

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound consists of an indene moiety fused to a piperidine ring, which contributes to its pharmacological properties. Research has indicated its involvement in various biological mechanisms, making it a candidate for therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O
  • Molecular Weight : Approximately 223.72 g/mol

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Receptor Interaction

This compound acts as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2). It modulates cell signaling pathways associated with this receptor, which plays a crucial role in various physiological processes such as hormone secretion and neurotransmission.

2. Anticonvulsant Properties

Studies have demonstrated that this compound exhibits anticonvulsant activity, suggesting its potential use in managing seizure disorders. This effect is attributed to its interaction with neurotransmitter systems involved in excitability and inhibition within the central nervous system.

3. Antiproliferative Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been tested against the A549 human lung cancer cell line, revealing promising antiproliferative effects at specific concentrations . The mechanism may involve disruption of critical cellular pathways related to cancer progression.

The molecular mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : The compound binds selectively to somatostatin receptors, influencing downstream signaling cascades.
  • Cellular Signaling Modulation : It affects various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

StudyFindings
Identified as a selective agonist for sst2 receptors; modulates cell signaling.
Demonstrated anticonvulsant properties in animal models; effective in seizure control.
Exhibited significant antiproliferative effects against A549 lung cancer cells at 50 µg/mL concentration.

Dosage and Efficacy

The biological effects of this compound are dose-dependent. Lower doses activate somatostatin receptors effectively without significant adverse effects, while higher doses may lead to varied cellular responses depending on the target tissue and context of administration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in academic settings?

The compound is typically synthesized via FeBr₃-catalyzed interrupted Nazarov cyclization of 1,4-pentadien-3-ol derivatives. This method involves a cascade reaction combining cyclization, hydroamination, and isomerization to form the spirocyclic core with high diastereoselectivity (yields: 59–70%) . Alternative routes include spirocyclization of indene-piperidine precursors under acidic conditions, though yields and selectivity depend on solvent systems and temperature optimization .

Key considerations :

  • Catalyst loading (5–10 mol% FeBr₃) and reaction time (12–24 hrs) significantly impact yield.
  • Use of anhydrous solvents (e.g., CH₂Cl₂) minimizes side reactions .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

Purification strategies include:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to isolate crystalline product .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .
  • Ion-exchange chromatography : Effective for removing residual salts, particularly when scaling up synthesis .

Purity validation :

  • HPLC-UV (λ = 254 nm) with ≥98% peak area.
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values .

Q. What analytical techniques are most reliable for structural elucidation of this compound?

Technique Application Key Data
¹H/¹³C NMR Core structure confirmationδ 2.8–3.2 ppm (piperidine protons), δ 7.1–7.5 ppm (indene aromatic protons) .
X-ray crystallography Absolute stereochemistryCCDC-deposited structures confirm spirocyclic geometry (e.g., C–C bond angles: 109.5°) .
HRMS Molecular formula validation[M+H]⁺ calculated for C₁₃H₁₅ClNO: 252.0895; observed: 252.0892 .

Advanced Research Questions

Q. What strategies exist for achieving enantioselective synthesis of this compound derivatives?

Chiral auxiliaries : Introduce enantiopure substituents (e.g., tert-butyl groups) to the indene ring to bias cyclization pathways . Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) with FeBr₃ to achieve enantiomeric excess (ee) >80% . Kinetic resolution : Enzymatic hydrolysis of racemic mixtures using lipases (e.g., CAL-B) .

Challenges :

  • Steric hindrance in the spirocyclic core limits catalyst accessibility.
  • High-throughput screening (HTS) of chiral catalysts is recommended for optimization .

Q. How can kinetic vs thermodynamic control influence reaction pathways in spirocyclic compound synthesis?

  • Kinetic control (low temperature, short reaction time): Favors less stable intermediates, yielding mono-cyclic byproducts (e.g., cyclopenta[b]indoles) via incomplete cyclization .
  • Thermodynamic control (prolonged heating): Stabilizes the spirocyclic product through π-π stacking and intramolecular H-bonding .

Case study :

  • At 25°C, FeBr₃-catalyzed reactions yield 65% spirocyclic product.
  • At 80°C, product proportion increases to 78% due to thermodynamic stabilization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Receptor binding assays : Radioligand displacement (e.g., CCR2 antagonism: IC₅₀ = 120 nM) .
  • Cell viability assays : MTT-based testing in cancer cell lines (e.g., IC₅₀ = 15 μM in HeLa cells) .
  • Enzyme inhibition : Fluorescence polarization assays for kinases (e.g., JAK2 inhibition: Ki = 0.8 μM) .

Data interpretation :

  • Use Schild analysis to distinguish competitive vs non-competitive binding modes.
  • Normalize activity to positive controls (e.g., Liproxstatin-1 for ferroptosis inhibition) .

Q. How does computational modeling support the design of this compound derivatives?

  • Docking studies : Predict binding poses in target proteins (e.g., CCR2 receptor) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å) .
  • QSAR models : Correlate substituent electronegativity with biological activity (R² >0.85) .

Software recommendations :

  • Schrödinger Suite for molecular docking.
  • GROMACS for dynamics simulations .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in amber vials; degradation <5% over 12 months .
  • pH stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 9) .
  • Light sensitivity : UV exposure induces ring-opening reactions; use light-protected containers .

Stability testing protocol :

  • Monitor via HPLC at 0, 3, 6, and 12 months.
  • Assess degradation products using LC-MS .

Properties

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595485
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231938-20-8
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate (20 g, 66.4 mmol) and MeOH/HCl (2.5 mol/L, 100 mL) were stirred overnight. After evaporation the residue was washed by petroleum ether to provide spiro[indene-1,4′-piperidin]-3(2H)-one hydrochloride (15.4 g, 97.6%).
Quantity
100 mL
Type
reactant
Reaction Step One

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